

# "squalene as a vaccine adjuvant in flu vaccines"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Squalene |           |
| Cat. No.:            | B164333  | Get Quote |

**Squalene** as a Vaccine Adjuvant in Flu Vaccines: Application Notes and Protocols

### Introduction

**Squalene**, a naturally occurring triterpene, is a critical component in several advanced vaccine adjuvants used in influenza vaccines.[1] It is formulated into oil-in-water emulsions to create adjuvants like MF59, AS03, and AF03, which are licensed for use in seasonal and pandemic influenza vaccines in many countries.[1][2][3] These adjuvants significantly enhance the immune response to vaccine antigens, allowing for dose-sparing and improved protection, particularly in populations with weaker immune responses, such as the elderly and young children.[4] **Squalene** is a precursor to cholesterol and is naturally synthesized in the human liver, making it biocompatible and biodegradable. This document provides detailed application notes on the mechanism and performance of **squalene**-based adjuvants and protocols for their preparation and evaluation.

### **Mechanism of Action**

**Squalene**-based emulsion (SE) adjuvants do not act as a simple antigen depot. Instead, they create a localized, transient 'immunocompetent environment' at the injection site. This environment is characterized by the rapid recruitment and activation of innate immune cells, which is crucial for shaping a robust and long-lasting adaptive immune response.

Upon intramuscular injection, SE adjuvants induce the release of damage-associated molecular patterns (DAMPs), such as ATP and double-stranded DNA, from stressed muscle cells. These signals, along with the emulsion particles themselves, are sensed by resident innate cells like macrophages and dendritic cells (DCs). This triggers a cascade of events:



- Innate Cell Recruitment: A rapid and massive infiltration of immune cells—including neutrophils, eosinophils, monocytes, and macrophages—occurs at the injection site, typically peaking within 24 hours.
- Cytokine and Chemokine Production: Activated innate cells release a variety of proinflammatory cytokines (e.g., IL-6, TNF-α) and chemokines, further amplifying the immune response.
- Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs), particularly monocyte-derived DCs, efficiently take up the vaccine antigen and the adjuvant. These activated APCs then migrate to the draining lymph nodes.
- T and B Cell Activation: In the lymph nodes, APCs present the antigen to T cells. SE
  adjuvants have been shown to stimulate robust CD4+ T cell and CD8+ T cell responses. The
  CD8+ T cell response is uniquely stimulated through a RIPK3-dependent necroptosis
  pathway in lymph node macrophages, which facilitates antigen cross-presentation by DCs.
  This leads to the activation and proliferation of B cells, resulting in high-titer, affinity-matured,
  and isotype-switched antibodies.



Click to download full resolution via product page



Caption: Signaling pathway of squalene-based adjuvants.

# Composition and Formulation of Licensed Adjuvants

MF59 and AS03 are the most well-characterized **squalene**-based adjuvants. Their compositions are designed to form a stable oil-in-water nano-emulsion with a particle size critical for potency.

| Component                                    | MF59                                         | AS03                                   | Function                                        |
|----------------------------------------------|----------------------------------------------|----------------------------------------|-------------------------------------------------|
| Oil Phase                                    | Squalene (4.3% w/v)                          | Squalene (10.69 mg)                    | Forms the core oil droplet of the emulsion.     |
| DL-α-tocopherol<br>(Vitamin E) (11.86<br>mg) | Oil-soluble immunostimulant and antioxidant. |                                        |                                                 |
| Aqueous Phase                                | Citrate Buffer                               | Phosphate Buffered<br>Saline           | Continuous phase of the emulsion.               |
| Surfactants                                  | Polysorbate 80<br>(Tween 80) (0.5% w/v)      | Polysorbate 80<br>(Tween 80) (4.86 mg) | Water-soluble surfactant, emulsifier.           |
| Sorbitan trioleate<br>(Span 85) (0.5% w/v)   | Oil-soluble surfactant, emulsifier.          |                                        |                                                 |
| Particle Size                                | ~160 nm                                      | ~155 nm                                | Optimal size for cellular uptake and transport. |

Table 1: Composition of MF59 and AS03 Adjuvants per 0.5 mL human dose. Note: AS03 is available in two formulations, AS03A (listed) and AS03B (50% of each component).

# Application Notes: Immunogenicity and Safety Enhanced Immunogenicity



**Squalene**-adjuvanted influenza vaccines consistently induce superior immune responses compared to their non-adjuvanted counterparts across all age groups.

| Population                  | Adjuvant Effect (GMTR*)<br>vs. Non-Adjuvanted IIV | Key Findings                                                                                                                                      |
|-----------------------------|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Young Children (<2.5 years) | 3.7 (95% CI: 2.5 to 5.5)                          | The adjuvant effect is most pronounced in immunologically naive young children.                                                                   |
| Children (3-17 years)       | High                                              | After one adjuvanted dose,<br>100% of children achieved<br>seroprotection (HI titer ≥ 40),<br>compared to 94-98% with non-<br>adjuvanted vaccine. |
| Adults                      | Moderate                                          | Adjuvanted vaccines induce broader, cross-reactive antibody responses against different influenza strains.                                        |
| Older Adults (>65 years)    | 1.4 (95% CI: 1.0 to 1.9)                          | Improves the weaker immune response in the elderly, leading to higher and more persistent antibody titers.                                        |

\*GMTR: Geometric Mean Titer Ratio of post-vaccination antibody titers (**Squalene**-IIV / Aqueous IIV). A GMTR > 1.0 favors the **squalene**-adjuvanted vaccine. Data from a meta-analysis of 49 trials.

## **Dose Sparing and Antibody Persistence**

The inclusion of a **squalene** adjuvant allows for a significant reduction in the amount of antigen required to elicit a protective immune response. For example, a single dose of an MF59-adjuvanted H9N2 vaccine induced antibody titers similar to two doses of a non-adjuvanted vaccine. This "dose-sparing" effect is critical during a pandemic when vaccine supply is limited. Furthermore, the antibody responses induced by adjuvanted vaccines are more persistent. In



children aged 3-17, 100% who received an adjuvanted H1N1 vaccine remained seroprotected after 8 months, compared to 93-97% in the non-adjuvanted group.

## **Safety and Tolerability**

**Squalene**-based adjuvants have a well-established safety profile, having been administered in over 100 million vaccines. They are generally well-tolerated, though they are associated with a higher frequency of transient, mild-to-moderate local adverse events (e.g., pain, redness, swelling at the injection site) compared to non-adjuvanted vaccines. Systemic side effects are typically not serious. Importantly, large-scale studies and meta-analyses have found no convincing evidence linking **squalene**-containing adjuvants to an increased risk of systemic autoimmune diseases or Guillain-Barré syndrome.

## **Experimental Protocols**

# Protocol 1: Preparation and Characterization of a Squalene-Based Emulsion

This protocol describes the preparation of a research-grade **squalene** oil-in-water emulsion similar to MF59 (e.g., AddaVax<sup>™</sup>) and its characterization.





Click to download full resolution via product page

**Caption:** Workflow for preparing a **squalene** nano-emulsion.

### Methodology:

- Preparation of Phases:
  - Aqueous Phase: Dissolve Polysorbate 80 (e.g., 0.5% w/v) in a suitable buffer (e.g., 10 mM citrate buffer, pH 6.5).
  - o Oil Phase: Dissolve Sorbitan trioleate (e.g., 0.5% w/v) in **squalene** oil (e.g., 4.3% w/v).
- Formation of Coarse Emulsion: Combine the aqueous and oil phases and homogenize using a high-shear rotor-stator mixer until a uniform, milky-white coarse emulsion is formed.



- High-Pressure Homogenization (Microfluidization):
  - Pass the coarse emulsion through a high-pressure microfluidizer. This step is critical for reducing the oil droplet size to the nanometer range (~150-160 nm).
  - Multiple passes may be required to achieve a narrow and consistent particle size distribution.
- Sterile Filtration: Aseptically filter the final nano-emulsion through a 0.22 μm syringe filter into a sterile container. This also removes any larger, unwanted particles.
- Characterization Particle Size Analysis:
  - Principle: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are complementary methods that measure the hydrodynamic diameter of particles based on their Brownian motion in suspension.
  - Sample Preparation: Dilute the nano-emulsion in the formulation buffer or filtered saline to an appropriate concentration for measurement, avoiding multiple scattering effects.
  - DLS Measurement: Use a DLS instrument to measure the Z-average particle size and Polydispersity Index (PDI). An acceptable PDI (<0.7) indicates a homogenous sample.</li>
  - NTA Measurement: Use an NTA instrument to obtain a high-resolution particle size distribution and determine the particle concentration.

# Protocol 2: In Vitro Evaluation of Adjuvant Activity (Whole Blood Assay)

This assay measures the ability of the adjuvant to induce cytokine production from human immune cells.

#### Methodology:

 Sample Collection: Collect fresh human whole blood from healthy, consenting donors into heparinized tubes.



#### • Stimulation:

- In a 96-well round-bottom plate, add 50 μL of the test adjuvant (e.g., **squalene** emulsion at 1% and 0.4% final oil concentration) or controls (saline, TLR agonist like LPS).
- Add 150 μL of heparinized whole blood to each well in duplicate.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Plasma Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant (plasma).
- Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
   An increase in cytokine levels compared to the saline control indicates immunostimulatory activity.

### **Protocol 3: In Vivo Evaluation in a Murine Model**

Mice are a common and effective model for the preclinical evaluation of influenza vaccine efficacy and immunogenicity.





Click to download full resolution via product page

**Caption:** Workflow for an in vivo murine immunogenicity study.

### Methodology:

- Animals: Use 6-8 week old female C57BL/6 or BALB/c mice. House according to institutional guidelines.
- Vaccine Preparation: Immediately before injection, mix the influenza antigen (e.g., split inactivated H5N1) with the squalene emulsion adjuvant at a 1:1 volume ratio.
- Immunization Schedule:
  - Groups: Include a saline control, antigen alone, and antigen + adjuvant.
  - Administration: Immunize mice via the intramuscular (IM) route into the quadriceps muscle with a 50 μL volume.



- Prime-Boost: Administer a priming dose on Day 0 and a boosting dose on Day 21 or 28.
- Blood Collection: Collect blood samples at baseline (pre-immunization) and at various time points post-immunization (e.g., Day 21, Day 42) to assess the kinetics of the antibody response.
- Serological Assays:
  - ELISA: Determine antigen-specific total IgG, IgG1, and IgG2c/a antibody titers in the serum. The ratio of IgG2c to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).
  - Hemagglutination Inhibition (HAI) Assay: Measure the titer of functional antibodies that can block the influenza virus hemagglutinin from agglutinating red blood cells. An HAI titer of ≥40 is a widely accepted correlate of protection in humans.
  - Microneutralization (MN) Assay: Quantify the titer of antibodies that can neutralize live virus and prevent infection of cells in culture.
- Viral Challenge (Optional): To assess protective efficacy, immunized mice can be challenged
  with a lethal dose of a homologous or heterologous live influenza virus. Protection is
  evaluated by monitoring survival rates, weight loss, and viral titers in the lungs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. Squalene-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response [ouci.dntb.gov.ua]
- 3. Squalene-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]



To cite this document: BenchChem. ["squalene as a vaccine adjuvant in flu vaccines"].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b164333#squalene-as-a-vaccine-adjuvant-in-flu-vaccines]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com